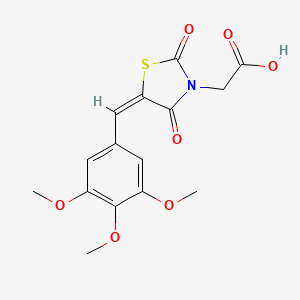

(2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4-Dioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-YL)essigsäure ist eine synthetische organische Verbindung, die zur Klasse der Thiazolidindione gehört. Thiazolidindione sind bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich antimikrobieller, Antikrebs- und entzündungshemmender Eigenschaften

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2,4-Dioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-YL)essigsäure beinhaltet typischerweise die Kondensation von Thiazolidin-2,4-dion mit 3,4,5-Trimethoxybenzaldehyd. Diese Reaktion wird häufig durch Mikrowellenbestrahlung erleichtert, wodurch die Reaktionszeit erheblich reduziert und die Ausbeute erhöht wird . Die allgemeinen Reaktionsbedingungen umfassen:

Reaktanten: Thiazolidin-2,4-dion und 3,4,5-Trimethoxybenzaldehyd.

Katalysator: Kaliumcarbonat.

Lösungsmittel: Aceton.

Bedingungen: Rückfluss unter Mikrowellenbestrahlung.

Die Reaktion verläuft über die Bildung eines Schiff'schen Basen-Zwischenprodukts, das dann zum gewünschten Thiazolidinon-Derivat cyclisiert .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, gelten die allgemeinen Prinzipien der großtechnischen organischen Synthese. Dazu gehören die Optimierung der Reaktionsbedingungen für maximale Ausbeute und Reinheit, die Verwendung von kontinuierlichen Durchflussreaktoren zur Skalierbarkeit und die Anwendung effizienter Reinigungstechniken wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2,4-Dioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-YL)essigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen in Alkohole umwandeln.

Substitution: Die Methoxygruppen am Benzylidenrest können nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation mit Wasserstoffperoxid das entsprechende Sulfon ergeben, während die Reduktion mit Natriumborhydrid das Diol-Derivat erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2,4-Dioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-YL)essigsäure als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was es in der organischen Synthese wertvoll macht .

Biologie und Medizin

Die Verbindung hat sich aufgrund ihrer antimikrobiellen und Antikrebsaktivitäten in der biologischen und medizinischen Forschung als vielversprechend erwiesen. Studien haben ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme sowie ihre Zytotoxizität gegenüber Krebszelllinien wie HeLa und MCF-7 gezeigt .

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden. Ihre Fähigkeit, biologische Pfade zu modulieren, macht sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung .

Wirkmechanismus

Der Wirkmechanismus von (2,4-Dioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-YL)essigsäure beinhaltet seine Wechselwirkung mit zellulären Zielstrukturen wie Enzymen und Rezeptoren. Die Thiazolidindion-Einheit der Verbindung ist bekannt dafür, Peroxisom-Proliferator-aktivierte Rezeptoren (PPARs) zu aktivieren, die eine Rolle bei der Regulierung der Genexpression im Zusammenhang mit dem Glukose- und Lipidstoffwechsel spielen . Darüber hinaus wird seine Fähigkeit, Apoptose in Krebszellen zu induzieren, auf seine Wechselwirkung mit mitochondrialen Pfaden und die Aktivierung von Caspasen zurückgeführt .

Wirkmechanismus

The mechanism of action of (2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-YL)acetic acid involves its interaction with cellular targets such as enzymes and receptors. The compound’s thiazolidinedione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to glucose and lipid metabolism . Additionally, its ability to induce apoptosis in cancer cells is attributed to its interaction with mitochondrial pathways and the activation of caspases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rosiglitazon: Ein weiteres Thiazolidindion, das als Antidiabetikum eingesetzt wird.

Pioglitazon: Ähnlich wie Rosiglitazon, wird zur Behandlung von Typ-2-Diabetes eingesetzt.

Ciglitazon: Ein älteres Thiazolidindion mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit

(2,4-Dioxo-5-(3,4,5-trimethoxybenzyliden)-1,3-thiazolidin-3-YL)essigsäure ist durch ihren Trimethoxybenzylidenrest einzigartig, der seine biologische Aktivität und Spezifität verstärkt. Dieses Strukturmerkmal unterscheidet es von anderen Thiazolidindionen und trägt zu seinen starken antimikrobiellen und Antikrebsaktivitäten bei .

Eigenschaften

Molekularformel |

C15H15NO7S |

|---|---|

Molekulargewicht |

353.3 g/mol |

IUPAC-Name |

2-[(5E)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C15H15NO7S/c1-21-9-4-8(5-10(22-2)13(9)23-3)6-11-14(19)16(7-12(17)18)15(20)24-11/h4-6H,7H2,1-3H3,(H,17,18)/b11-6+ |

InChI-Schlüssel |

ZTYKHZJATULJFY-IZZDOVSWSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=O)S2)CC(=O)O |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014945.png)

![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)

![[2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12014975.png)

![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12014980.png)

![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)

![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)